molecular formula C10H6ClFN2O2 B13169696 5-(4-Chloro-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid

5-(4-Chloro-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13169696
M. Wt: 240.62 g/mol
InChI Key: XGJQVEFUIWSAPD-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole carboxylic acids. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-chloro-3-fluoroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The final product is obtained by hydrolysis of the ester group to yield the carboxylic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or flu

Properties

Molecular Formula

C10H6ClFN2O2

Molecular Weight

240.62 g/mol

IUPAC Name

3-(4-chloro-3-fluorophenyl)-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C10H6ClFN2O2/c11-6-2-1-5(3-7(6)12)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16)

InChI Key

XGJQVEFUIWSAPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NNC(=C2)C(=O)O)F)Cl

Origin of Product

United States

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